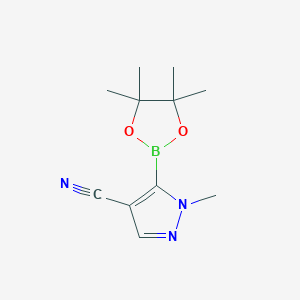
5-(difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “5-(difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a type of organic compound that contains a difluoromethyl group . Difluoromethylation is a process that introduces a CF2H group into a molecule . This group can have significant effects on the physical properties of organic compounds, including solubility, metabolic stability, and lipophilicity , which are important in pharmaceutical, agrochemical, and materials science .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, difluoromethylation processes generally involve the formation of a bond between a carbon atom and a difluoromethyl group . The last decade has seen an increase in metal-based methods that can transfer a CF2H group to carbon sites .Scientific Research Applications
Synthesis and Chemical Properties
5-(Difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound with potential applications in the synthesis of various heterocyclic compounds due to its functional groups. It can be utilized in the synthesis of new perfluoroalkylated 1,3,4-oxadiazoles and 1,2,4-triazoles starting from related ethane thiols through multistep reaction sequences. These processes involve the preparation of compounds with perfluoroalkyl groups, which are known for their unique chemical properties, including high stability and hydrophobicity. The synthesized products, such as oxadiazoles and triazoles, have been characterized using infrared, NMR, and mass spectral data, indicating their potential use in various chemical applications (Akremi, Beji, & Baklouti, 2011).
Catalysis and Organic Transformations
The compound also shows promise in catalysis and organic transformations. An efficient, catalyst-free approach to synthesize 5-polyfluoroalkyl-1,2,4-triazole-3-thiones has been reported, demonstrating the versatility of this class of compounds in organic synthesis. The method allows for the preparation of triazole-thiones with various polyfluoroalkyl groups, showcasing the compound's potential in enhancing the efficiency and selectivity of chemical reactions. The synthesized products were characterized using comprehensive NMR techniques and X-ray diffraction, confirming their structure and showcasing their potential as intermediates in organic synthesis (Holovko-Kamoshenkova et al., 2022).
Future Directions
Difluoromethylation is a field of research that has seen significant advances in recent years . The introduction of a difluoromethyl group into molecules has been shown to have positive impacts on their physical properties, which is of considerable importance in pharmaceutical, agrochemical, and materials science . Future research may continue to explore new methods for difluoromethylation and the potential applications of difluoromethylated compounds .
Properties
IUPAC Name |
3-(difluoromethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3S/c1-9-3(2(5)6)7-8-4(9)10/h2H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESZABURQAFOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30682-82-7 | |
| Record name | 5-(difluoromethyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride](/img/structure/B1471018.png)







![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide](/img/structure/B1471031.png)

![Ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B1471034.png)


